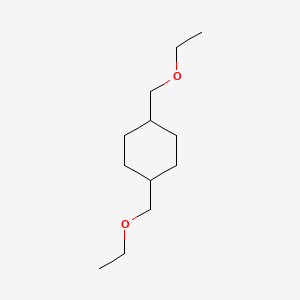

1,4-Bis(ethoxymethyl)cyclohexane

Description

Contextualizing 1,4-Bis(ethoxymethyl)cyclohexane within Bifunctional Cyclohexane (B81311) Structures

This compound belongs to the class of 1,4-disubstituted cyclohexanes. In these structures, two functional groups are attached to opposite carbons of the ring, which can exist as either cis (on the same side) or trans (on opposite sides) isomers. libretexts.org This substitution pattern is significant because it can lead to relatively linear and rigid molecular architectures, a desirable trait in the construction of polymers.

The parent compound for many such derivatives is 1,4-cyclohexanedimethanol (B133615) (CHDM), a diol produced commercially through the hydrogenation of dimethyl terephthalate (B1205515). nih.gov CHDM is a crucial comonomer in the production of various polyesters, such as polyethylene (B3416737) terephthalate glycol-modified (PETG), where it enhances strength, clarity, and solvent resistance. atamanchemicals.com The bifunctional nature of these molecules, possessing two reactive sites, allows them to act as linkers or cross-linking agents in polymerization reactions. nih.gov this compound is a derivative where the hydroxyl groups of CHDM are converted to ethoxymethyl ethers.

Significance of Ether Functionalization in Scaffold Design

The introduction of ether linkages (R-O-R') into a molecular scaffold can significantly alter its properties. wikipedia.orgchemistrytalk.org Ethers are generally stable and relatively unreactive compared to other functional groups, which makes them valuable as solvents and as structural components in materials. wikipedia.orgchemistrytalk.org In polymer chemistry, the incorporation of ether groups into the polymer backbone can impart several beneficial characteristics:

Flexibility: The C-O-C bond angle in ethers provides a degree of rotational freedom, which can increase the flexibility of a polymer chain. numberanalytics.com

Solubility: Ether linkages can improve a polymer's solubility in a range of solvents. numberanalytics.com

Thermal Stability: Polyethers can exhibit high thermal stability, making them suitable for high-temperature applications. numberanalytics.com

The ethoxymethyl groups in this compound, therefore, modify the foundational cyclohexane scaffold, introducing the properties associated with ethers. This functionalization can make the compound a candidate for use as a reactive diluent, a monomer for specialty polyethers, or a chemical intermediate. For instance, related divinyl ethers of CHDM are used as reactive diluents in UV-cured coatings, adhesives, and inks. basf.comspecialchem.com Similarly, the diglycidyl ether of CHDM is used to reduce the viscosity of epoxy resins. wikipedia.orgbiosynth.com

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its properties can be inferred from its precursor, 1,4-cyclohexanedimethanol (CHDM), and from general chemical principles. The compound has a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol . thegoodscentscompany.comchemspider.com It is known to be a fragrance ingredient and is sometimes referred to by the trade name Velberry. thegoodscentscompany.comflavscents.com

Interactive Data Table: Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C12H24O2 | thegoodscentscompany.comchemspider.com |

| Molecular Weight | 200.32 g/mol | thegoodscentscompany.comflavscents.com |

| Appearance | Colorless to pale yellow liquid (estimated) | thegoodscentscompany.comflavscents.com |

| Flash Point | 100.00 °C (212.00 °F) | thegoodscentscompany.comflavscents.com |

| Water Solubility | 48.18 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

| CAS Number | 54889-63-3 | thegoodscentscompany.comchemicalbook.com |

Synthesis

The synthesis of this compound typically starts from its diol precursor, 1,4-bis(hydroxymethyl)cyclohexane (CHDM). sigmaaldrich.com A common method for forming the ether linkage is a variation of the Williamson ether synthesis. Patents describe a process where CHDM is reacted with ethyl chloride in the presence of an inorganic base (like sodium or potassium hydroxide), a solvent, and a phase transfer catalyst. google.comgoogle.com This method is advantageous as it operates under mild conditions, avoids the use of expensive or highly flammable reagents like sodium hydride, and results in high yield and selectivity. google.comgoogle.compatsnap.com

Another documented, though less direct, route involves reacting CHDM with acetylene (B1199291) in the presence of potassium hydroxide (B78521), followed by the catalytic hydrogenation of the resulting divinyl ether. google.com

Applications and Research Findings

The primary documented application for this compound is as a fragrance chemical, valued for its pleasant odor. google.com Beyond this, its structural characteristics suggest potential applications in materials science, mirroring those of its parent compound, CHDM, and other related derivatives.

The bifunctional nature of the molecule, with two ether groups on a stable cyclohexane core, makes it a candidate for several roles:

Monomer for Polyethers: It could be used in polycondensation reactions to create novel polyesters or polyethers. The cyclohexane ring would provide rigidity and thermal stability, while the ether linkages would add flexibility. numberanalytics.comnumberanalytics.com

Reactive Diluent: Similar to other CHDM ethers, it could be used as a reactive diluent in formulations for coatings, adhesives, sealants, and elastomers (CASE). basf.comwikipedia.org Reactive diluents are used to lower the viscosity of a resin system, making it easier to process, and then become part of the final cured polymer network.

Chemical Intermediate: It can serve as a starting material for the synthesis of other more complex molecules. atamanchemicals.com

Research into CHDM-based polymers has shown that the inclusion of the cycloaliphatic ring structure into a polymer backbone can significantly enhance properties like hydrolytic stability, hardness, gloss, and weather resistance. atamanchemicals.comchemicalbook.comeastman.com It is reasonable to infer that polymers synthesized from this compound would exhibit a similar combination of rigidity from the ring and flexibility from the ether groups.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1417523-61-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

1,4-bis(ethoxymethyl)cyclohexane |

InChI |

InChI=1S/C12H24O2/c1-3-13-9-11-5-7-12(8-6-11)10-14-4-2/h11-12H,3-10H2,1-2H3 |

InChI Key |

DEROEFJZVPSIAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CCC(CC1)COCC |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Bis Ethoxymethyl Cyclohexane

Classical Etherification Approaches

Traditional methods for ether synthesis have been widely applied in organic chemistry for over a century and provide a foundational understanding of the reactions required to produce compounds like 1,4-Bis(ethoxymethyl)cyclohexane.

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. numberanalytics.commasterorganicchemistry.com The process proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com In the context of synthesizing this compound, the starting material is 1,4-cyclohexanedimethanol (B133615).

The key steps in this synthesis are:

Deprotonation: The two primary alcohol groups of 1,4-cyclohexanedimethanol are deprotonated by a strong base to form the corresponding dialkoxide. A common and effective base for this step is sodium hydride (NaH). youtube.com The use of sodium hydride is advantageous because its byproduct, hydrogen gas, simply bubbles out of the reaction mixture and does not interfere with the subsequent reaction. youtube.com

Nucleophilic Substitution: The resulting highly nucleophilic dialkoxide is then reacted with an ethyl halide, such as ethyl bromide or ethyl iodide. The alkoxide performs an SN2 attack on the ethyl halide, displacing the halide and forming the two ether linkages. masterorganicchemistry.com

For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com While fundamentally effective, this method requires stoichiometric amounts of a strong, and often hazardous, base like sodium hydride. google.com

Catalytic alkylation offers an alternative to the stoichiometric nature of the classical Williamson synthesis. While direct catalytic etherification of diols can be achieved using various acid catalysts, industrial production often focuses on the catalytic synthesis of the precursor, 1,4-cyclohexanedimethanol (CHDM). wikipedia.orgroyalsocietypublishing.org

CHDM, the starting diol, is commercially produced via the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD). researchgate.net This process typically employs copper-based catalysts, such as Cu/ZnO/Al₂O₃, under high pressure and temperature. researchgate.net Recent research has explored more efficient catalysts like CuMgAl, prepared via co-precipitation, which can achieve complete conversion of DMCD to CHDM under milder conditions. researchgate.net The subsequent etherification of CHDM to this compound would then follow, potentially using catalytic methods that are becoming more common for ether synthesis. alfa-chemistry.com

Modern and Sustainable Synthetic Strategies

Reflecting a broader shift in the chemical industry, modern synthetic routes to this compound prioritize efficiency, safety, and environmental considerations.

A significant advancement in the synthesis of this compound is the use of phase-transfer catalysis (PTC). google.com This method provides a simple and efficient process that avoids the use of expensive and highly flammable reagents like sodium hydride. google.com The reaction proceeds by reacting 1,4-bis(hydroxymethyl)cyclohexane with ethyl chloride in the presence of an inorganic base, a solvent, and a phase-transfer catalyst. google.com

The key advantage of PTC is its ability to facilitate reactions between reactants located in different, immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate). crdeepjournal.org The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the hydroxide (B78521) ion from the aqueous phase to the organic phase to deprotonate the alcohol. This creates the alkoxide in the organic phase, where it can then react with the alkylating agent. crdeepjournal.orgyoutube.com

A patented process highlights the effectiveness of this strategy, leading to high yields and selectivity under mild conditions. google.com

Table 1: Example Reaction Conditions for PTC Synthesis of this compound

| Component | Example Material | Role |

|---|---|---|

| Starting Material | 1,4-Bis(hydroxymethyl)cyclohexane | The diol to be etherified |

| Alkylating Agent | Ethyl chloride | Source of the ethyl groups |

| Base | Sodium hydroxide (aqueous solution) | Deprotonating agent |

| Catalyst | Tetrabutylammonium bromide (TBAB) | Phase-transfer catalyst |

| Solvent | Water or a water/organic mixture | Reaction medium |

This table is based on findings from patent literature, which demonstrates a scalable and efficient protocol. google.comnih.gov

The production of ethers is increasingly scrutinized through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.commit.edu The synthesis of this compound provides a clear example of this evolution.

Key green chemistry principles applicable to this synthesis include:

Use of Catalysis: Catalytic processes, like the PTC method, are preferred over stoichiometric ones because they minimize waste by using small amounts of a substance to carry out the reaction many times. mit.edu

Safer Reagents and Solvents: The PTC method allows for the use of aqueous sodium hydroxide, a less hazardous base than sodium hydride, and can be performed in water, the greenest solvent. google.commit.edu This contrasts with classical methods that may require anhydrous organic solvents.

Atom Economy and Waste Prevention: High-yield and high-selectivity reactions, such as the PTC process described, are inherently greener as they maximize the conversion of starting materials into the desired product, thereby preventing waste. google.commit.edu

Energy Efficiency: The PTC reaction for this compound can be run under mild conditions, reducing the energy requirements compared to high-temperature processes. google.com

Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Principle | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) |

|---|---|---|

| Reagents | Stoichiometric (e.g., NaH) | Catalytic |

| Safety | Uses highly flammable NaH | Uses less hazardous NaOH |

| Solvents | Often requires anhydrous organic solvents | Can use water |

| Waste | Generates stoichiometric salt waste | Generates less waste due to high efficiency |

This table illustrates the advantages of modern synthetic strategies in aligning with environmental and safety goals. google.commit.edu

Chemical Reactivity and Transformation Pathways of 1,4 Bis Ethoxymethyl Cyclohexane

Reactions of the Ether Linkages

The ether groups in 1,4-Bis(ethoxymethyl)cyclohexane are the primary sites of chemical reactivity under many conditions. These reactions typically involve the cleavage or transformation of the carbon-oxygen bonds.

Cleavage Mechanisms of Ethoxymethyl Groups

The cleavage of the ethoxymethyl groups in this compound is most commonly achieved under acidic conditions. libretexts.orgchemistrysteps.com The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the acidic reagent. wikipedia.org

Strong hydrohalic acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI), are effective reagents for ether cleavage. chemistrysteps.com The initial step involves the protonation of the ether oxygen, converting the ethoxy group into a good leaving group (ethanol). libretexts.org Subsequently, the halide anion acts as a nucleophile, attacking the methylene (B1212753) carbon. Given that this is a primary carbon, the reaction is likely to proceed via an SN2 mechanism.

Reaction Scheme with HBr:

C₆H₁₀(CH₂OCH₂CH₃)₂ + 4 HBr → C₆H₁₀(CH₂Br)₂ + 2 CH₃CH₂OH + 2 H₂O

In the presence of excess HBr, the initially formed 1,4-bis(hydroxymethyl)cyclohexane would be further converted to 1,4-bis(bromomethyl)cyclohexane.

Lewis acids, such as boron tribromide (BBr₃), can also be employed for the cleavage of such ethers, often under milder conditions than strong protic acids.

Table 1: Hypothetical Conditions for Ether Cleavage of this compound

| Reagent | Solvent | Temperature | Probable Mechanism | Potential Products |

|---|---|---|---|---|

| Excess HBr | Acetic Acid | Reflux | SN2 | 1,4-Bis(bromomethyl)cyclohexane, Ethanol (B145695) |

| Excess HI | Dichloromethane | Room Temp. to Reflux | SN2 | 1,4-Bis(iodomethyl)cyclohexane, Ethanol |

| BBr₃ | Dichloromethane | -78 °C to Room Temp. | Lewis acid-assisted cleavage | 1,4-Bis(bromomethyl)cyclohexane, Ethanol |

Transetherification Reactions

Transetherification offers a pathway to modify the ether groups of this compound without cleaving them to the diol. This reaction involves the exchange of the ethyl group for another alkyl or aryl group from an alcohol or phenol, typically under acidic or metal-catalyzed conditions.

Acid-catalyzed transetherification would proceed via a mechanism similar to ether cleavage, where protonation of the ether oxygen is the initial step. The attacking nucleophile, however, is another alcohol instead of a halide ion.

More contemporary methods for transetherification involve transition metal catalysts, which can facilitate the reaction under milder and more selective conditions. While specific studies on this compound are not available, related systems suggest that catalysts based on metals like rhenium could potentially be effective. nih.gov

Hypothetical Transetherification Reaction:

C₆H₁₀(CH₂OCH₂CH₃)₂ + 2 R-OH ⇌ C₆H₁₀(CH₂OR)₂ + 2 CH₃CH₂OH (with catalyst and removal of ethanol)

Functionalization of the Cyclohexane (B81311) Core

The cyclohexane ring of this compound is relatively inert, typical of cycloalkanes. However, modern synthetic methods, particularly those involving C-H activation, provide avenues for its functionalization. researchgate.net

Ring Functionalization Strategies (e.g., C-H activation studies)

Direct functionalization of the C-H bonds of the cyclohexane ring is a powerful strategy to introduce new functional groups. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials. Catalytic systems, often based on transition metals like palladium, rhodium, or iron, can activate the otherwise unreactive C-H bonds. organic-chemistry.org

For a substituted cyclohexane, the regioselectivity of C-H activation can be influenced by directing groups or by the inherent reactivity of different C-H bonds (tertiary vs. secondary, axial vs. equatorial). researchgate.net In this compound, the ether oxygen atoms could potentially act as directing groups, favoring functionalization at specific positions on the ring, although this has not been experimentally demonstrated for this molecule.

Regioselective Transformations of the Cyclohexane Moiety

Achieving regioselectivity in the functionalization of the cyclohexane ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds. researchgate.net The stereochemistry of the 1,4-disubstituted ring (cis or trans isomers) plays a crucial role in determining the accessibility and reactivity of the ring's hydrogen atoms. youtube.com

For the trans isomer, which predominantly exists in a diequatorial conformation, the axial C-H bonds are generally more sterically accessible for certain reactions. Conversely, the cis isomer will have one axial and one equatorial substituent, leading to a different pattern of reactivity. Theoretical and experimental studies on simpler substituted cyclohexanes have shown that it is possible to achieve high regioselectivity in C-H functionalization reactions. researchgate.net

Table 2: Potential Regioselective Functionalization Approaches

| Reaction Type | Catalyst System (Example) | Potential Site of Functionalization |

|---|---|---|

| C-H Arylation | Pd(OAc)₂ / Ligand | Potentially directed by ether oxygen |

| C-H Oxidation | Mn or Fe complexes | Tertiary C-H if present, or specific secondary C-H |

This table presents hypothetical scenarios based on general C-H activation methodologies.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for reactions of this compound are not available in the current literature, the mechanisms of the key reaction types discussed above are well-understood from studies on analogous compounds.

Ether Cleavage: The mechanism invariably begins with the activation of the ether oxygen by a proton or Lewis acid. chemistrysteps.com This is the rate-determining step in many cases. The subsequent nucleophilic attack by a halide or other nucleophile at the adjacent carbon proceeds via a classic SN2 pathway for primary ethers like the ethoxymethyl group.

C-H Activation: The mechanism of transition metal-catalyzed C-H activation is highly dependent on the specific metal and ligand system employed. Common mechanistic pathways include concerted metalation-deprotonation, oxidative addition, and sigma-bond metathesis. The regioselectivity is often controlled by the formation of a stable metallacyclic intermediate. researchgate.net

Further experimental and computational studies would be necessary to fully elucidate the specific mechanistic details and reactivity patterns for this compound.

Kinetic Studies of Reactivity

Currently, there is a notable absence of specific kinetic studies detailing the reactivity of this compound in scientific literature. Research into the reaction rates, order of reactions, and the influence of various parameters such as temperature, concentration, and catalysts specifically on this compound has not been published.

General principles of ether reactivity suggest that the ethoxymethyl groups would be the primary sites of chemical transformation. Ethers can undergo cleavage under harsh conditions, typically involving strong acids or bases. The cyclohexane ring, being a saturated hydrocarbon, is relatively inert but can undergo radical reactions, such as oxidation, under specific conditions. However, without dedicated kinetic studies on this compound, any discussion of its reaction rates remains speculative.

Further research is required to establish a quantitative understanding of this compound's reactivity. Such studies would be invaluable for optimizing its use in various applications and for predicting its stability and degradation pathways.

Elucidation of Reaction Intermediates

Similar to the lack of kinetic data, there is no specific literature that elucidates the reaction intermediates formed during the chemical transformations of this compound. The identification and characterization of transient species are crucial for understanding the detailed mechanism of a chemical reaction.

Hypothetically, reactions involving the ether linkages could proceed through oxonium ion intermediates in the presence of strong acids, leading to cleavage of the carbon-oxygen bond. Radical reactions on the cyclohexane ring would likely involve the formation of cyclohexyl radicals as primary intermediates.

For instance, the synthesis of this compound from 1,4-bis(hydroxymethyl)cyclohexane and ethyl chloride in the presence of a base and a phase transfer catalyst suggests the formation of alkoxide intermediates from the hydroxyl groups prior to etherification. While this pertains to its synthesis, it offers a glimpse into the types of reactive species that could be involved in its transformations.

Definitive identification of reaction intermediates would necessitate advanced analytical techniques, such as spectroscopy (NMR, ESR), mass spectrometry, and computational modeling, applied to the study of its reactions. Without such dedicated research, the specific intermediates involved in the reactivity of this compound remain uncharacterized.

Role As a Synthetic Precursor and Building Block in Advanced Chemical Research

Application in Polymer and Oligomer Synthesis

The structural backbone of 1,4-Bis(ethoxymethyl)cyclohexane is closely related to 1,4-cyclohexanedimethanol (B133615) (CHDM), a widely used monomer in the polymer industry. wikipedia.org The applications of CHDM provide a strong indication of the potential utility of its ethoxymethyl derivative in polymer and oligomer synthesis.

While direct polymerization of this compound into polyethers is not extensively documented in public literature, its structure suggests it could act as a monomer in the synthesis of polyethers. The ether linkages, under specific catalytic conditions, could potentially undergo ring-opening polymerization if converted to a cyclic ether, or participate in polycondensation reactions. For instance, the ring-opening polymerization (ROP) of cyclic ethers like cyclohexene (B86901) oxide is a known method for producing polyethers, and the development of catalysts for such reactions is an active area of research. acs.orgnih.gov Given that this compound possesses two ether groups, it could be envisioned as a di-functional monomer for the synthesis of linear or branched polyethers, imparting the rigid and stable cyclohexane (B81311) unit into the polymer backbone. The synthesis of polyethers from diols like CHDM is established, and the conversion of the hydroxyl groups to ethoxymethyl groups in this compound presents an alternative functional handle for polymerization reactions.

The two ethoxymethyl groups at opposite ends of the cyclohexane ring make this compound a prime candidate for use as a cross-linking agent. Cross-linking is a critical process for imparting desirable mechanical and thermal properties to polymers, such as increased rigidity, strength, and thermal stability. The parent diol, CHDM, is utilized in the production of cross-linked polyesters and resins. wikipedia.org Similarly, this compound could be incorporated into a polymer matrix where the ethoxymethyl groups can react with complementary functional groups on polymer chains, forming bridges between them. This would lead to the formation of a three-dimensional polymer network. The distance and conformational rigidity imposed by the 1,4-disubstituted cyclohexane unit would influence the properties of the resulting macromolecular architecture.

Precursor for Advanced Organic Structures

The cyclohexane scaffold is a common motif in many complex organic molecules. This compound can serve as a starting material for the synthesis of more elaborate structures, particularly through the derivatization of its functional groups.

The conversion of this compound to its corresponding di-bromo derivative, 1,4-Bis(bromomethyl)cyclohexane, opens up a vast array of possibilities for constructing novel cyclohexane-based scaffolds. This di-bromide is a highly reactive intermediate that can undergo nucleophilic substitution reactions with various nucleophiles. This allows for the introduction of a wide range of functional groups. A particularly interesting application is in the synthesis of macrocycles. By reacting 1,4-Bis(bromomethyl)cyclohexane with a long-chain di-nucleophile, it is possible to form large ring structures that incorporate the cyclohexane unit. Such macrocycles are of interest in various fields, including materials science and supramolecular chemistry. The rigid nature of the cyclohexane core can be used to control the shape and size of the resulting macrocycle.

The transformation of this compound to other polyfunctional molecules is a key strategy for its use as a synthetic precursor. The most prominent example is its conversion to 1,4-Bis(bromomethyl)cyclohexane. This reaction typically involves the cleavage of the ether bonds and subsequent bromination. The resulting bis(bromomethyl) derivative is a versatile building block for further chemical modifications.

Reaction of 1,4-Bis(hydroxymethyl)cyclohexane to form 1,4-Bis(bromomethyl)cyclohexane:

| Reactant | Reagent | Product |

| 1,4-Bis(hydroxymethyl)cyclohexane | HBr or PBr3 | 1,4-Bis(bromomethyl)cyclohexane |

This derivatization allows for the introduction of the cyclohexane-1,4-dimethylene moiety into a wide range of molecules through nucleophilic substitution reactions, making it a valuable tool for medicinal and materials chemists.

Design of Host–Guest Systems (as a model for related structures)

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. Crown ethers are a classic example of host molecules that can selectively bind to various guest ions and small molecules. nih.govvt.edu While this compound itself is not a macrocycle, its structural unit can be incorporated into the framework of larger macrocyclic hosts, such as crown ethers.

By using a derivative like 1,4-Bis(bromomethyl)cyclohexane as a starting material, it is possible to synthesize crown ethers and other macrocycles where the cyclohexane ring is part of the macrocyclic framework. The inclusion of the cyclohexane unit can influence the conformational properties of the macrocycle and, consequently, its binding affinity and selectivity for different guests. The cis and trans isomers of the cyclohexane ring would lead to macrocycles with distinct three-dimensional shapes and cavity sizes, offering a way to tune the host-guest binding properties. These cyclohexane-containing macrocycles can serve as models for studying the principles of molecular recognition and for the development of new sensors, separation agents, and catalysts. nih.govrsc.org

Conformational Influence of the Cyclohexane Ring on Inclusion Chemistry

The stereochemistry of the cyclohexane ring in 1,4-disubstituted derivatives plays a pivotal role in their ability to form inclusion complexes with host molecules. The spatial orientation of the substituents, dictated by whether the molecule is a cis or trans isomer, and the inherent conformational flexibility of the cyclohexane ring itself, are critical factors that govern molecular recognition and the stability of the resulting host-guest assemblies.

In the context of this compound, the cyclohexane core can adopt several conformations, with the most stable being the chair form. utexas.edumasterorganicchemistry.com Other higher-energy conformations include the boat, twist-boat, and half-chair forms. utexas.edulibretexts.orgwikipedia.org The chair conformation minimizes both angular and torsional strain, with substituents occupying either axial or equatorial positions. utexas.edumasterorganicchemistry.com

For trans-1,4-Bis(ethoxymethyl)cyclohexane, the lowest energy chair conformation places both bulky ethoxymethyl groups in equatorial positions, leading to a more linear and rigid structure. Conversely, the cis-isomer in a chair conformation must have one ethoxymethyl group in an axial position and the other in an equatorial position. youtube.comlibretexts.org This results in a bent, C-shaped geometry. The rapid interconversion between the two equivalent chair forms of the cis-isomer means that each substituent spends half its time in the more sterically hindered axial position. utexas.edu

The selection of a particular isomer and its conformation by a host molecule is a key aspect of inclusion chemistry. Research on analogous 1,4-disubstituted cyclohexane derivatives demonstrates this principle. For instance, studies on 1,4-bis(diphenylhydroxymethyl)cyclohexane have shown that the trans isomer is preferentially included by various pyridine-based guests. researchgate.netacs.org This selectivity is attributed to the better geometric fit of the linear trans isomer within the host cavity.

However, the conformational landscape can be dramatically altered upon inclusion. In a remarkable finding, the cis-isomer of 1,4-bis(diphenylhydroxymethyl)cyclohexane was observed to adopt a high-energy boat conformation when forming an inclusion complex with pyridine. acs.org This indicates that the energetic benefit of forming the host-guest complex can overcome the inherent instability of the boat conformation of the guest molecule. This induced-fit mechanism, where the guest molecule adapts its conformation to fit the host, is a central concept in supramolecular chemistry.

The following table summarizes the key conformational aspects of 1,4-disubstituted cyclohexanes and their implications for inclusion chemistry, drawing on principles from analogous systems.

| Isomer | Predominant Conformation (Free) | Key Geometric Feature | Implications for Inclusion Chemistry |

| trans-1,4-Bis(ethoxymethyl)cyclohexane | Di-equatorial Chair | Linear, extended structure | Often favored for inclusion in linear or channel-type hosts. |

| cis-1,4-Bis(ethoxymethyl)cyclohexane | Axial-equatorial Chair | Bent, C-shaped geometry | May be selected by hosts with complementary curved binding pockets. |

| cis-Isomer in Boat Conformation | High-energy Conformation | Syn-axial substituents | Can be induced upon complexation to optimize host-guest interactions, demonstrating the principle of induced fit. acs.org |

Interactive Data Table: Conformational Energy and Geometry

The table below provides a simplified overview of the relative energies and defining characteristics of different cyclohexane conformations relevant to inclusion chemistry.

| Conformation | Relative Energy (kcal/mol) | Key Steric Interactions | Geometric Shape |

| Chair | 0 | Staggered bonds, minimal strain utexas.edumasterorganicchemistry.com | Most stable, staggered |

| Twist-Boat | ~5.5 | Reduced flagpole interactions libretexts.org | Flexible, intermediate stability |

| Boat | ~7.0 | Flagpole hydrogen interactions masterorganicchemistry.com | Unstable, eclipsed bonds |

| Half-Chair | ~10.8 | Significant torsional and angle strain masterorganicchemistry.com | Transition state, very unstable |

Computational and Theoretical Investigations of 1,4 Bis Ethoxymethyl Cyclohexane

Conformational Analysis and Energy Landscapes

The conformational landscape of 1,4-bis(ethoxymethyl)cyclohexane is primarily dictated by the puckered nature of the cyclohexane (B81311) ring and the steric and electronic effects of the two ethoxymethyl substituents. The cyclohexane ring is well-known to adopt several conformations to alleviate angle and torsional strain, with the chair conformation being the most stable. libretexts.orglibretexts.org The presence of substituents on the ring introduces further energetic considerations that determine the preferred three-dimensional structure of the molecule.

For a 1,4-disubstituted cyclohexane, two diastereomers exist: cis and trans. Each of these isomers can exist in different conformations due to a process known as ring flipping. libretexts.orgspcmc.ac.in

The trans isomer can exist in two distinct chair conformations: one where both ethoxymethyl groups are in equatorial positions (diequatorial or e,e) and another where both are in axial positions (diaxial or a,a).

The cis isomer also undergoes ring flipping, but in both resulting chair conformations, one ethoxymethyl group is in an axial position while the other is in an equatorial position (axial-equatorial or a,e, which is equivalent to equatorial-axial or e,a). spcmc.ac.in

The relative stability of these conformers is largely determined by steric hindrance. Substituents in the axial position experience more significant steric repulsion with the other axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). scispace.com Consequently, conformations that place bulky substituents in the equatorial position are generally more stable. libretexts.org

| Isomer | Conformation | Substituent Positions | Relative Energy (kJ/mol) | Primary Strain Interactions |

|---|---|---|---|---|

| trans | Chair (e,e) | Diequatorial | 0 (Most Stable) | Minimal gauche interactions |

| cis | Chair (a,e) | Axial-Equatorial | ~9-11 | One set of 1,3-diaxial interactions |

| trans | Chair (a,a) | Diaxial | >20 | Two sets of 1,3-diaxial interactions |

The conversion from one chair conformation to another, known as chair-flipping, is not a single-step process. It proceeds through several higher-energy intermediate conformations. libretexts.orgwikipedia.org The energy profile for this process defines the molecule's dynamic behavior.

The accepted pathway for the interconversion is:

Chair → Half-Chair → Twist-Boat → Boat → Twist-Boat → Half-Chair → Chair

The chair conformation is the ground state with the lowest energy. libretexts.org The ring-flipping process begins with one end of the chair moving upwards, leading to the high-energy half-chair transition state. This conformation has significant angle and torsional strain. libretexts.org After the half-chair, the ring settles into a local energy minimum, the twist-boat conformation. The twist-boat is more stable than the boat form because it reduces some of the steric hindrance and eclipsing interactions present in the boat. youtube.com The boat conformation itself is a transition state between two enantiomeric twist-boat forms and suffers from significant steric repulsion between the "flagpole" hydrogens (or in this case, the substituents at the 1 and 4 positions). libretexts.orgyoutube.com

Due to the high energy barrier of the half-chair, the interconversion between chair forms is rapid at room temperature but can be slowed or "frozen" at very low temperatures. libretexts.org

The ethoxymethyl group (-CH₂OCH₂CH₃) is a sterically demanding substituent. Its bulkiness means it will have a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. scispace.comlibretexts.org

This has a profound impact on the conformational equilibrium of this compound:

For the cis isomer , one substituent must be axial while the other is equatorial. The molecule will continuously flip between two equivalent a,e conformations. The energy of the cis isomer is therefore higher than that of the trans-e,e isomer. spcmc.ac.in

The flexibility of the ethoxymethyl side chain itself (rotation around C-C and C-O bonds) adds another layer of complexity to the conformational analysis, as different rotamers of the side chain will have slightly different energies and steric profiles.

Electronic Structure and Reactivity Predictions

Computational chemistry provides powerful tools to predict the electronic properties and chemical reactivity of molecules without the need for laboratory experiments.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.org It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. taylorandfrancis.comnih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital can be considered the location of the most available, highest-energy electrons. A molecule will typically act as a nucleophile or electron donor from its HOMO. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that does not have electrons. A molecule will act as an electrophile or electron acceptor by using its LUMO. The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net

For this compound, the HOMO would likely be localized around the oxygen atoms of the ethoxy groups, as their lone pair electrons are the highest in energy. The LUMO would likely be an anti-bonding σ* orbital associated with the C-O or C-C bonds. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

| Parameter | Description | Predicted Location on this compound | Implication for Reactivity |

|---|---|---|---|

| HOMO | Highest energy electrons available for reaction | Lone pairs on the oxygen atoms | Site of reaction with electrophiles (e.g., Lewis acids) |

| LUMO | Lowest energy empty orbital for accepting electrons | Anti-bonding orbitals (σ*) of the C-O or C-C bonds | Site of reaction with nucleophiles |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Calculated value | Indicates chemical stability; larger gap implies lower reactivity |

Computational methods can be used to map out the potential energy surface for a chemical reaction, identifying the lowest-energy pathway from reactants to products. This involves locating transition states—the highest energy point along a reaction coordinate. nih.gov

For this compound, theoretical calculations could be used to predict the outcomes of various reactions:

Acid-Catalyzed Cleavage: The ether linkages are susceptible to cleavage by strong acids. FMO theory would predict that the initial step is the protonation of one of the oxygen atoms (the HOMO site). Computational modeling could then determine the energy barriers for subsequent nucleophilic attack and C-O bond breaking, predicting the reaction rate and conditions required.

Oxidation: Reactions with oxidizing agents could target the C-H bonds on the cyclohexane ring or the ethoxymethyl groups. Calculations could help predict the most likely site of initial attack by analyzing the electron density and the stability of potential radical or carbocation intermediates.

Stereoselectivity: If a reaction creates a new chiral center, computational models can predict which stereoisomer is more likely to form by calculating the energies of the different transition states leading to each product.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis and FMO theory provide a static picture of the molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation would involve placing a virtual representation of the molecule (or an ensemble of molecules) in a "box," often with a simulated solvent. The simulation would then track the position and velocity of every atom over a series of very short time steps.

This approach can be used to study:

Rates of Conformational Change: MD simulations can directly model the chair-flipping process, allowing for the calculation of the rate of interconversion between the two chair forms of the cis isomer or the rate at which the trans isomer might momentarily access higher-energy twist-boat conformations.

Solvent Effects: The behavior of the molecule can be simulated in different solvents to understand how interactions with the surrounding medium affect its conformational preferences and flexibility.

Side-Chain Dynamics: The simulation would reveal the flexibility of the ethoxymethyl side chains, showing how they rotate and fold in space. This dynamic behavior is crucial for understanding how the molecule interacts with other molecules or surfaces.

By analyzing the trajectory of the atoms over time, MD simulations can provide a bridge between the theoretical energy landscape and the macroscopic properties of the compound, such as viscosity or diffusion coefficients.

Solvent Effects on Conformational Preferences

A comprehensive search of scientific databases and computational chemistry literature reveals a lack of specific studies investigating the influence of different solvents on the conformational equilibrium of this compound. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time. Theoretical studies would be necessary to determine the relative energies of the cis and trans isomers and their respective chair, boat, and twist-boat conformations in solvents of varying polarities. Such investigations would provide valuable insights into how solvent-solute interactions modulate the conformational landscape of this molecule.

Advanced Spectroscopic Techniques for Elucidation of Chemical Processes

Application of Advanced NMR Techniques for Mechanistic Studies

Advanced NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamic processes of molecules in solution. For 1,4-bis(ethoxymethyl)cyclohexane, these techniques are crucial for elucidating stereochemistry and conformational equilibria.

2D NMR for Connectivity and Stereochemistry (beyond basic ID)

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously determining the connectivity and stereochemistry of complex molecules like this compound. While one-dimensional NMR can provide initial identification, 2D techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are essential for a deeper structural analysis.

COSY experiments establish proton-proton coupling networks, allowing for the assignment of signals within the cyclohexane (B81311) ring and the ethoxymethyl side chains. For instance, the correlation between the methine protons at C1 and C4 with the adjacent methylene (B1212753) protons of the ring can be definitively established.

More critically, NOESY experiments provide information about through-space proximity of protons, which is vital for differentiating between cis and trans isomers. In the cis isomer, where both ethoxymethyl groups are on the same face of the cyclohexane ring, NOE correlations would be expected between the protons of these two substituents. Conversely, in the trans isomer, such correlations would be absent. A study on a related compound, a diastereoisomeric mixture of cis- and trans-1,4-bis(diphenylhydroxymethyl)cyclohexane, successfully utilized ¹H and ¹³C NMR to analyze the composition of the mixture in host-guest complexation studies. acs.org This highlights the utility of NMR in distinguishing between stereoisomers in a mixture.

The stereochemical arrangement also dictates the preferred conformation of the cyclohexane ring. For the trans isomer, the diequatorial conformation is highly favored, minimizing steric hindrance. For the cis isomer, a chair conformation with one axial and one equatorial substituent would be expected, leading to a more complex NMR spectrum due to conformational averaging. libretexts.orglibretexts.org

Table 1: Expected 2D NMR Correlations for Stereochemical Assignment of this compound

| 2D NMR Experiment | Isomer | Expected Key Correlation | Structural Implication |

| NOESY | cis | Protons of one ethoxymethyl group show NOE with protons of the other ethoxymethyl group. | Substituents are on the same face of the cyclohexane ring. |

| NOESY | trans | No NOE correlation between the protons of the two ethoxymethyl groups. | Substituents are on opposite faces of the cyclohexane ring. |

| COSY | Both | Correlation between methine protons (C1/C4) and adjacent ring methylene protons. | Confirms the connectivity within the cyclohexane ring. |

Dynamic NMR for Conformational Exchange

The cyclohexane ring is not static but undergoes rapid conformational exchange between two chair forms, a process known as ring inversion. For substituted cyclohexanes, the rate of this inversion and the equilibrium between the different conformers can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net

In the case of trans-1,4-bis(ethoxymethyl)cyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer, so at room temperature, the NMR spectrum would show sharp signals corresponding to the averaged, predominantly diequatorial, structure. However, for the cis isomer, the two chair conformers (axial-equatorial and equatorial-axial) are energetically equivalent and therefore present in equal populations. At room temperature, the rapid interconversion between these two forms leads to averaged signals in the NMR spectrum.

By lowering the temperature, the rate of ring inversion can be slowed down to the NMR timescale. This would result in the decoalescence of the averaged signals into separate sets of signals for the axial and equatorial protons of the cis isomer. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier for the ring inversion can be calculated. A study on the conformational dynamics of cis-1,4-di-tert-butylcyclohexane using low-temperature ¹³C NMR successfully identified signals for both the twist-boat and chair conformations, and determined the free-energy barriers for their interconversion. nist.govsikhcom.netnih.gov A similar approach could be applied to cis-1,4-bis(ethoxymethyl)cyclohexane to quantify its conformational dynamics.

Vibrational Spectroscopy for Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, offers real-time monitoring of chemical reactions by detecting changes in the vibrational modes of molecules as reactants are converted into products. nih.gov

In-situ Infrared Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful process analytical technology (PAT) tool for monitoring the progress of chemical reactions in real-time. nih.gov By immersing an attenuated total reflectance (ATR) probe directly into a reaction mixture, spectra can be continuously recorded without the need for sampling.

For the synthesis of this compound, which could be prepared by the Williamson ether synthesis from 1,4-cyclohexanedimethanol (B133615) and an ethyl halide, in-situ FTIR could be employed to monitor the reaction progress. The disappearance of the broad O-H stretching band of the starting diol (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C stretching bands of the ether product (around 1100 cm⁻¹) would indicate the progression of the reaction. This allows for precise determination of the reaction endpoint, optimization of reaction conditions, and the potential to detect the formation of by-products. The use of in-situ FTIR has been demonstrated to be effective for optimizing and studying the kinetics of complex reactions, such as the synthesis of bisphenol F. youtube.com

Raman Spectroscopy for Structural Changes

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. For this compound, Raman spectroscopy could be useful for observing changes in the C-C backbone of the cyclohexane ring and the C-O-C symmetric stretches of the ether linkages.

During a reaction, changes in the Raman spectrum can provide information about the consumption of reactants and the formation of products. For instance, in a polymerization reaction where this compound might act as a monomer or a cross-linking agent, Raman spectroscopy could monitor the consumption of specific functional groups and the formation of new polymeric chains. Its ability to be used with fiber optic probes makes it suitable for in-situ monitoring of reactions under a wide range of conditions.

Mass Spectrometry for Complex Product Analysis (beyond basic ID)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of molecules by measuring the mass-to-charge ratio of their ions. In the context of reactions involving this compound, MS is invaluable for identifying the products in complex mixtures.

For example, in the synthesis of this compound, mass spectrometry could be used to confirm the molecular weight of the desired product (200.32 g/mol ) and to identify any side products, such as the mono-etherified product or products resulting from elimination reactions. The NIST WebBook provides mass spectral data for the related compound 1,4-cyclohexanedimethanol, demonstrating the utility of this technique for characterizing such molecules. nist.gov

In more complex applications, such as the use of this compound in the formulation of industrial polymers or as a precursor in multi-step syntheses, mass spectrometry coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) would be essential for separating and identifying the various components of the resulting mixture. This allows for a detailed understanding of the reaction pathways and the composition of the final product.

Table 2: Summary of Advanced Spectroscopic Techniques and Their Applications to this compound

| Spectroscopic Technique | Application | Information Gained |

| 2D NMR (COSY, NOESY) | Stereochemical analysis | Determination of cis vs. trans isomers, through-bond and through-space proton correlations. |

| Dynamic NMR | Conformational analysis | Measurement of the energy barrier for cyclohexane ring inversion in the cis isomer. |

| In-situ FTIR | Reaction monitoring | Real-time tracking of reactant consumption and product formation by observing changes in functional group vibrations (e.g., O-H, C-O-C). |

| Raman Spectroscopy | Structural change analysis | Monitoring changes in the carbon backbone and symmetric vibrations during reactions. |

| Mass Spectrometry (GC-MS, LC-MS) | Product analysis | Identification of the molecular weight of products and by-products in complex reaction mixtures. |

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic molecules. By providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule.

In the analysis of this compound (C12H24O2), HRMS can precisely determine its monoisotopic mass. The theoretical monoisotopic mass of the neutral molecule is 200.322 g/mol . chemguide.co.uk When subjected to ionization, for instance through electrospray ionization (ESI), protonated molecules [M+H]⁺ are commonly formed. The high-resolution measurement of this ion would yield an m/z value that can be used to confirm the elemental formula.

For example, if a reaction mixture is analyzed and a compound is suspected to be this compound, HRMS can provide strong evidence for its presence. The instrument would measure the m/z of the protonated molecule, and this experimental value would be compared to the theoretical value calculated for the formula C12H25O2⁺.

To illustrate, consider a hypothetical HRMS analysis of a sample containing this compound. The instrument might detect an ion with an m/z of 201.1849. By comparing this to the calculated exact masses of potential elemental formulas, the identity of the compound can be confidently assigned.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for [M+H]⁺ of this compound

| Parameter | Value |

| Elemental Formula | C12H25O2⁺ |

| Theoretical Monoisotopic Mass (Da) | 201.1849 |

| Observed m/z (Da) | 201.1851 |

| Mass Accuracy (ppm) | 1.0 |

This high degree of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental compositions, a crucial capability in the analysis of complex mixtures and reaction products.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, a precursor ion of a specific m/z is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pathways can be predicted based on the general principles of mass spectrometry for ethers and substituted cyclohexanes. The ether linkages and the cyclohexane ring are the most likely sites of fragmentation.

Common fragmentation pathways for ethers involve cleavage of the C-O bond and the C-C bond alpha to the oxygen atom. For dialkyl ethers, prominent ions are often formed by cleavages α and β to the ether oxygen. Additionally, rearrangement reactions can occur.

In the case of this compound, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Loss of an ethoxy group (-OCH2CH3): This would result in a fragment ion corresponding to the loss of 45 Da.

Loss of an ethoxymethyl group (-CH2OCH2CH3): This cleavage would lead to a loss of 59 Da.

Cleavage of the ether C-O bond with hydrogen rearrangement: This could lead to the formation of a protonated ethanol (B145695) molecule (CH3CH2OH2⁺) with an m/z of 47.

Ring fragmentation: The cyclohexane ring itself can undergo fragmentation. A common pathway for cyclohexanes is the loss of ethene (C2H4), which would correspond to a loss of 28 Da from a fragment ion.

These fragmentation pathways can be summarized in a table of expected product ions in an MS/MS spectrum of protonated this compound.

Table 2: Predicted Tandem Mass Spectrometry (MS/MS) Fragments for [M+H]⁺ of this compound (m/z 201.18)

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion m/z |

| 201.18 | [M+H - CH3CH2OH]⁺ | C2H6O | 155.14 |

| 201.18 | [M+H - CH2OCH2CH3]⁺ | C3H7O | 142.13 |

| 201.18 | [M+H - 2(CH3CH2OH)]⁺ | 2(C2H6O) | 109.09 |

| 155.14 | [C10H19O]⁺ - C2H4 | C2H4 | 127.10 |

| 142.13 | [C9H18]⁺ - C2H4 | C2H4 | 114.09 |

| 201.18 | [CH3CH2OH2]⁺ | C10H18O | 47.05 |

The analysis of these fragmentation pathways provides detailed structural information, confirming the connectivity of the atoms within the this compound molecule. By combining the precise mass measurements from HRMS with the structural insights from MS/MS, a comprehensive and confident elucidation of the chemical processes involving this compound can be achieved.

Future Research Directions and Unexplored Avenues

Novel Catalytic Transformations Involving 1,4-Bis(ethoxymethyl)cyclohexane

The synthesis of this compound has been achieved through methods like phase-transfer catalysis, which offers an efficient route using mild reaction conditions. google.com However, the exploration of more advanced and selective catalytic transformations remains a fertile ground for research.

Future investigations could focus on the development of novel catalysts that offer enhanced control over the stereochemistry of the cyclohexane (B81311) ring (cis/trans isomerism), as the isomeric ratio can significantly influence the material's properties. google.com For instance, the application of chiral phosphoric acids as catalysts in the kinetic resolution of diols via etherification has shown promise in achieving high enantioselectivity for related compounds. chemistryviews.org Exploring similar catalytic systems for the synthesis of specific isomers of this compound could unlock new applications where precise molecular geometry is paramount.

Furthermore, research into catalytic systems that enable the selective functionalization of the ether linkages or the cyclohexane ring would be highly valuable. This could involve C-H activation catalysis to introduce new functional groups onto the cyclohexane core, or catalyst-driven ether cleavage and re-functionalization to create novel derivatives.

| Catalyst Type | Potential Transformation | Research Goal |

| Chiral Phosphoric Acids | Asymmetric etherification of 1,4-bis(hydroxymethyl)cyclohexane | Control of cis/trans isomerism |

| Transition Metal Catalysts | C-H activation of the cyclohexane ring | Introduction of new functional groups |

| Lewis/Brønsted Acids | Controlled ether cleavage and re-functionalization | Synthesis of novel derivatives |

Integration into Supramolecular Chemistry and Nanomaterials

The flexible yet defined structure of this compound makes it an intriguing candidate for the construction of supramolecular assemblies and advanced nanomaterials. The ether oxygen atoms can act as hydrogen bond acceptors, while the cyclohexane ring provides a hydrophobic scaffold.

Research in this area could explore the use of this compound as a guest molecule in host-guest chemistry. For example, cyclodextrins and pillararenes have been shown to form complexes with cyclic ethers, driven by noncovalent interactions. nih.govrsc.org Investigating the binding affinities and structural features of such complexes with this compound could lead to the development of novel sensors, drug delivery systems, or stimuli-responsive materials.

Moreover, the molecule itself could serve as a building block for larger supramolecular structures. The strategic placement of functional groups could enable its self-assembly into well-defined architectures like nanotubes or vesicles, similar to what has been observed with other cyclic peptides and cyclohexane derivatives. nih.govacs.org Its incorporation as a linker in metal-organic frameworks (MOFs) is another promising avenue, potentially yielding materials with unique porous structures and properties. nih.gov

| Supramolecular System | Potential Role of this compound | Potential Application |

| Host-Guest Complexes (e.g., with Cyclodextrins) | Guest Molecule | Sensors, Drug Delivery |

| Self-Assembled Nanostructures | Building Block | Nanotubes, Vesicles |

| Metal-Organic Frameworks (MOFs) | Organic Linker | Gas Storage, Catalysis |

Development of Bio-Derived Analogues or Sustainable Derivatives

The increasing demand for sustainable chemical processes necessitates the exploration of renewable feedstocks. A significant future research direction for this compound lies in the development of bio-derived analogues. The precursor, 1,4-cyclohexanedimethanol (B133615) (CHDM), can be synthesized from biomass-derived sources such as muconic acid or through the hydrogenation of bio-based terephthalic acid. bohrium.comresearchgate.net

Future research should focus on optimizing the conversion of these bio-based feedstocks into CHDM and subsequently into this compound. This involves developing efficient and green catalytic systems for these transformations. Furthermore, exploring the synthesis of analogues with different ether side chains derived from bio-based alcohols (e.g., bio-ethanol, bio-propanol) would expand the portfolio of sustainable derivatives. The properties of these bio-derived analogues could then be compared to their petroleum-based counterparts to assess their viability as green alternatives in various applications.

| Bio-Based Precursor | Target Molecule | Research Focus |

| Muconic Acid | 1,4-Cyclohexanedimethanol (CHDM) | Efficient catalytic conversion |

| Bio-based Terephthalic Acid | 1,4-Cyclohexanedimethanol (CHDM) | Green hydrogenation processes |

| Bio-alcohols (e.g., Ethanol) | 1,4-Bis(alkoxymethyl)cyclohexane | Synthesis of sustainable derivatives |

Advanced Methodologies for Studying Reaction Kinetics and Thermodynamics

A deeper understanding of the reaction kinetics and thermodynamics governing the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic routes. While the Williamson ether synthesis is a well-established reaction, detailed kinetic and thermodynamic data for the specific formation of this compound are scarce. masterorganicchemistry.combyjus.com

Future research should employ advanced analytical techniques to elucidate the reaction mechanisms and quantify the kinetic parameters. For instance, in-situ spectroscopic methods like FT-IR and NMR can monitor the reaction progress in real-time. Isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of host-guest interactions in supramolecular systems. nih.gov

Furthermore, computational chemistry, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction pathways, transition state energies, and thermodynamic stability of intermediates and products. rsc.org Combining experimental kinetic data with computational modeling will enable a comprehensive understanding of the reaction landscape, facilitating the rational design of improved catalysts and reaction conditions.

| Methodology | Application to this compound | Information Gained |

| In-situ Spectroscopy (FT-IR, NMR) | Monitoring synthesis in real-time | Reaction rates, intermediate identification |

| Isothermal Titration Calorimetry (ITC) | Studying host-guest complexation | Binding affinity, enthalpy, entropy |

| Computational Chemistry (DFT) | Modeling reaction pathways | Transition state energies, thermodynamic stability |

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base (NaOH concentration) | 2.5 eq. | 85 | 98 |

| Solvent (H2O:THF) | 1:1 v/v | 78 | 95 |

| Temperature | 70°C | 82 | 97 |

Advanced: How can researchers control cis/trans isomer ratios during synthesis, and what analytical methods validate isomer distribution?

Answer:

Isomer control hinges on the starting material (1,4-bis(hydroxymethyl)cyclohexane) and reaction conditions:

- Starting material isomer ratio : Use purified cis- or trans-diol precursors to bias the final product .

- Steric effects : Bulky PTCs (e.g., tetrabutylammonium bromide) may favor trans-isomer formation due to reduced steric hindrance .

- Chromatographic separation : Post-synthesis, HPLC or GC with chiral columns can isolate isomers.

Q. Analytical Validation :

- NMR spectroscopy : Distinct chemical shifts for cis (δ 1.2–1.5 ppm) and trans (δ 1.6–1.9 ppm) protons.

- GC-MS : Retention time differences and fragmentation patterns .

Basic: What physicochemical properties of this compound are critical for its application in polymer research?

Answer:

Key properties include:

Q. Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 200.30 g/mol | |

| LogP | 1.464 | |

| Boiling Point | 294°C | |

| Flash Point | 119°C |

Advanced: What strategies mitigate byproduct formation during ethoxymethylation of 1,4-bis(hydroxymethyl)cyclohexane?

Answer:

Common byproducts (e.g., diethyl ether or unreacted diol) arise from incomplete substitution or hydrolysis. Mitigation strategies:

- Excess ethyl chloride : Ensures complete ethoxymethylation.

- Inert atmosphere : Prevents oxidation of intermediates.

- Purification : Column chromatography or recrystallization from ethanol removes residual diol .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms ethoxymethyl substitution (δ 3.4–3.6 ppm for –OCH2CH3) and cyclohexane backbone integrity .

- FT-IR : Peaks at 1100 cm⁻¹ (C–O–C stretching) and 2850–2970 cm⁻¹ (C–H in ethoxy groups) .

- GC-MS : Molecular ion peak at m/z 200.3 and fragmentation patterns .

Advanced: How does phase transfer catalyst (PTC) choice impact synthesis kinetics and yield?

Answer:

PTCs facilitate interfacial reactions between aqueous and organic phases:

- Tetrabutylammonium bromide (TBAB) : Increases yield by 15% compared to benzalkonium chloride due to better phase mixing .

- Crown ethers : Selective for alkali metal ions but cost-prohibitive for large-scale synthesis.

Q. Table 3: PTC Performance Comparison

| PTC | Yield (%) | Reaction Time (h) |

|---|---|---|

| TBAB | 85 | 6 |

| Benzalkonium chloride | 70 | 8 |

| 18-Crown-6 | 88 | 5 |

Advanced: What regulatory considerations apply to novel applications of this compound in research?

Answer:

Under U.S. EPA regulations (40 CFR §721.11491), significant new uses (e.g., biomedical or environmental applications) require premanufacture notification (PMN). Key requirements:

- Toxicity testing : Acute aquatic toxicity data (EC50/LC50) .

- Exposure controls : Lab-scale use mandates fume hoods and PPE .

Advanced: Can this compound serve as a monomer for high-performance polyimides?

Answer:

While not directly studied, structurally analogous cyclohexane derivatives (e.g., trans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride) yield polyimides with high Tg (206–255°C) and optical transparency. Potential applications include:

- Flexible electronics : Enhanced solubility and mechanical strength compared to aromatic analogs .

- Membrane technology : Hydrophobic crosslinking improves chemical resistance.

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Ventilation : Use in fume hoods to avoid inhalation .

- PPE : Nitrile gloves, goggles, and lab coats prevent dermal contact .

- Storage : Inert atmosphere (N2) at 4°C to prevent hydrolysis .

Advanced: How does solvent polarity influence the reaction mechanism of this compound synthesis?

Answer:

Polar solvents stabilize the transition state during nucleophilic substitution:

- Water-THF mixtures : Enhance ion-pair dissociation, accelerating ethoxymethylation .

- Nonpolar solvents : Reduce byproduct formation but slow reaction rates.

Q. Kinetic Data :

| Solvent System | Rate Constant (k, s⁻¹) |

|---|---|

| H2O:THF (1:1) | 0.045 |

| H2O:Toluene (1:1) | 0.022 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.